N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound with a molecular formula of C17H22N2O2 This compound is characterized by the presence of a cyclohexyl group, a phthalazinone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with the phthalazinone intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or phthalazinone moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: Unique due to its specific structural features and functional groups.
This compound analogs: Compounds with similar structures but different substituents or functional groups.
Uniqueness
This compound stands out due to its unique combination of a cyclohexyl group, phthalazinone moiety, and acetamide linkage, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H21N3O2/c1-20-17(22)14-10-6-5-9-13(14)15(19-20)11-16(21)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,21) |
InChI Key |
XNPCUSNFAOCXGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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